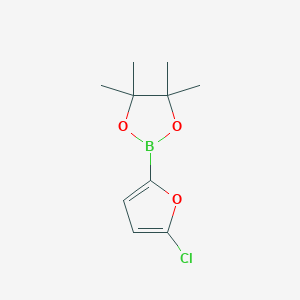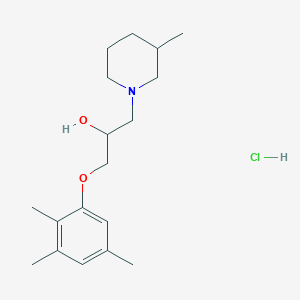
1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) involves protection of the amine, acylation, and deprotection steps to yield the final product with high purity and yield . Similarly, the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives includes the preparation of an intermediate epoxy compound followed by cleavage with phenylpiperazine . These methods suggest that a similar approach could be taken for the synthesis of "1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride," involving the appropriate selection of starting materials and reagents to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of compounds is crucial for their chemical properties and biological activities. The papers provided do not directly analyze the molecular structure of the compound , but they do report on the structure of similar compounds. For example, the paper on hydrogen-bonded chains discusses the molecular arrangement in the crystal structure of related compounds, which are linked by hydrogen bonds . This information can be useful in predicting the molecular interactions and stability of "this compound."
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are indicative of the reactivity of certain functional groups. The synthesis of [11C]PMP and the pyridin-3-yloxyl derivatives involves nucleophilic substitutions and cleavage reactions . These reactions are likely to be relevant for the synthesis of the compound , as it contains similar functional groups that could undergo analogous chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers do not provide direct information on the properties of "this compound," they do discuss properties of related compounds. For example, the antimicrobial and antiradical activities of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were tested, providing insights into the biological activity that could be expected from structurally similar compounds . This suggests that the compound may also possess biological activities worth investigating.
Scientific Research Applications
Synthesis and Isotopic Labeling
The synthesis of complex molecules related to 1-(3-Methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol hydrochloride is pivotal for the advancement of pharmacological research. For instance, the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068), a 5HT1A antagonist, demonstrates the intricate processes involved in creating isotopically labeled compounds for drug development and metabolic studies. The preparation of a 3-[14C]-isotopomer highlights the significance of chiral and radiolabeled building blocks in understanding drug mechanisms and pharmacokinetics (Czeskis, 1998).
Pharmacological Research
The development of analogues such as (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol showcases the exploration of molecular structures to enhance the affinity for specific receptors, in this case, NMDA receptors containing the NR2B subunit. Such research not only sheds light on the conformational requirements for receptor binding but also provides new tools for investigating the role of NR2B-containing NMDA receptors in neurological processes (Butler et al., 1998).
Antimicrobial and Antiradical Activities
Studies on derivatives of this compound have indicated potential antimicrobial and antiradical activities. For instance, the evaluation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones revealed insights into the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, and their antioxidant capabilities. Such research underscores the potential therapeutic applications of these compounds in combating microbial infections and oxidative stress (Čižmáriková et al., 2020).
Corrosion Inhibition
The application of Schiff bases derived from amino acids like L-Tryptophan, in corrosion inhibition of metals such as stainless steel in acidic environments, represents an interesting intersection between organic chemistry and materials science. The efficacy of these compounds in protecting metal surfaces from corrosion, analyzed through electrochemical methods and quantum chemical parameters, illustrates the versatile applications of organic compounds in industrial settings (Vikneshvaran & Velmathi, 2017).
Thermo-solvatochromism Studies
The investigation into the thermo-solvatochromism of zwitterionic probes in aqueous alcohols provides valuable insights into the solvation dynamics and the interaction between solvents and solutes at varying temperatures. Such studies are fundamental in understanding solvent effects on chemical reactions and molecular behaviors, contributing to the broader field of physical chemistry and material science (Tada, Silva, & Seoud, 2003).
properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-6-5-7-19(10-13)11-17(20)12-21-18-9-14(2)8-15(3)16(18)4;/h8-9,13,17,20H,5-7,10-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGMHPKBYIUQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=CC(=CC(=C2C)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Dichlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2540888.png)
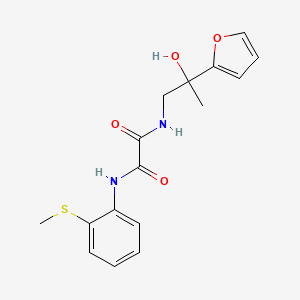
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2540890.png)
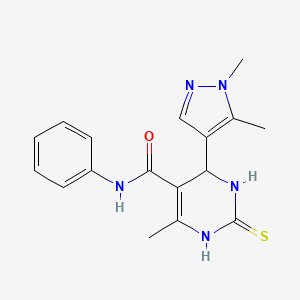
![3-[2-(Propan-2-yloxymethyl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2540893.png)
![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)
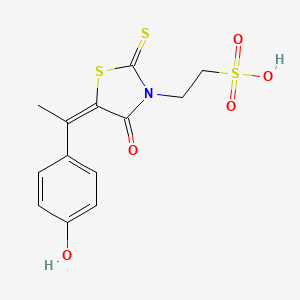
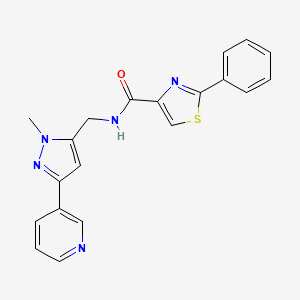
![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2540903.png)
![4-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2540906.png)
